Carbamic acid, 2-pyridinyl-, phenylmethyl ester
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Overview
Description
Carbamic acid, 2-pyridinyl-, phenylmethyl ester: is an organic compound with the molecular formula C13H12N2O2 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl group, and the nitrogen atom is bonded to a 2-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 2-pyridinyl-, phenylmethyl ester typically involves the reaction of 2-aminopyridine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes esterification to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbamic acid, 2-pyridinyl-, phenylmethyl ester can undergo oxidation reactions, where the ester group is converted to a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 2-pyridinylcarbamic acid and benzoic acid.
Reduction: 2-aminopyridine and benzyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Carbamic acid, 2-pyridinyl-, phenylmethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies due to its ability to form stable complexes with metal ions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity makes it suitable for use in various chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, 2-pyridinyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. The 2-pyridinyl group enhances its binding affinity to metal ions, making it effective in catalysis and coordination chemistry.
Comparison with Similar Compounds
- Carbamic acid, 2-pyridinyl-, methyl ester
- Carbamic acid, 2-pyridinyl-, ethyl ester
- Carbamic acid, 2-pyridinyl-, propyl ester
Comparison:
- Carbamic acid, 2-pyridinyl-, phenylmethyl ester has a bulkier phenylmethyl group compared to the methyl, ethyl, and propyl esters. This increases its steric hindrance and affects its reactivity.
- The phenylmethyl group also enhances its hydrophobicity, making it more suitable for applications in non-polar environments.
- The presence of the 2-pyridinyl group in all these compounds provides a common site for metal ion coordination, but the phenylmethyl ester has a higher binding affinity due to its larger size and electron-donating properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Carbamic acid, 2-pyridinyl-, phenylmethyl ester is a member of the carbamate family, characterized by its unique structural features that include a pyridinyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, analgesic properties, and interactions with various biological targets. This article explores its biological activity through detailed research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyridine ring that enhances its ability to interact with biological targets, potentially leading to significant pharmacological effects.
1. Enzyme Inhibition
Carbamate derivatives are known for their ability to inhibit various enzymes, which can affect metabolic pathways. The presence of the pyridinyl group in this compound may enhance its interaction with enzyme active sites, leading to inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Enzyme | Inhibition Type | Reference |
---|---|---|
Acetylcholinesterase | Competitive inhibition | |
Butyrylcholinesterase | Non-competitive inhibition |
2. Analgesic Activity
Research has indicated that carbamate derivatives exhibit analgesic properties. A related study on carbamic acid derivatives highlighted their potential as analgesics through mechanisms involving serotonin receptor modulation. For instance, compounds similar to this compound have shown efficacy comparable to morphine in pain relief models.
Case Study:
- Study Title: "Synthesis and pharmacological evaluation of carbamic acid derivatives as new analgesic agents"
- Findings: Among the synthesized compounds, several exhibited significant analgesic effects in animal models, suggesting that modifications in the carbamate structure can lead to enhanced pain relief properties .
The biological activity of this compound may be attributed to several mechanisms:
- Hydrogen Bonding: The pyridinyl nitrogen can form hydrogen bonds with target proteins, stabilizing interactions that lead to biological effects.
- Lipophilicity: The phenylmethyl group increases lipophilicity, enhancing membrane permeability and bioavailability.
- Coordination Chemistry: The pyridine ring may facilitate coordination with metal ions in enzymatic reactions, influencing the activity of metalloenzymes.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other structural analogs.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Carbamic acid, (3,4-dichlorophenyl)-ethyl ester | Contains dichlorophenyl group | Antimicrobial |
Carbamic acid, dimethyl-, pyrazole derivative | Pyrazole ring | Enzyme inhibition |
Carbamic acid, methyl-, 3-methylphenyl ester | Simple methyl ester | Potential anti-inflammatory |
Properties
IUPAC Name |
benzyl N-pyridin-2-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHDIQIXOALAIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307334 |
Source
|
Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105892-47-5 |
Source
|
Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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